(2Z)-N-(3-chlorophenyl)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
“(2Z)-N-(3-chlorophenyl)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinane-6-carboxamide” is a mouthful, but let’s break it down This compound belongs to the thiazinane class and contains a thiazine ring with a carboxamide group
Chemical Formula: CHClNOS
IUPAC Name: (2Z)-N-(3-chlorophenyl)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-6-ylcarboxamide
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but one common method involves the reaction of 3-chloroaniline with ethyl isocyanate, followed by cyclization to form the thiazinane ring. The overall process can be summarized as follows:
Formation of Ethyl Isocyanate: Ethylamine reacts with phosgene (COCl) to produce ethyl isocyanate.
Reaction with 3-Chloroaniline: Ethyl isocyanate reacts with 3-chloroaniline to form the desired compound.
Industrial Production: Industrial production typically involves large-scale synthesis using optimized conditions. Precise details may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, especially at the thiazine sulfur atom.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions occur at the chlorophenyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine atom.
- Oxidation: Thiazine ring oxidation products.
- Reduction: Alcohol derivative.
- Substitution: Various substituted derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential antimicrobial, antiviral, or anticancer properties.
Chemistry: Used as a building block for more complex molecules.
Industry: May serve as a precursor in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, affecting cellular processes or signaling pathways.
Properties
Molecular Formula |
C15H18ClN3O2S |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-ethyl-2-ethylimino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C15H18ClN3O2S/c1-3-17-15-19(4-2)13(20)9-12(22-15)14(21)18-11-7-5-6-10(16)8-11/h5-8,12H,3-4,9H2,1-2H3,(H,18,21) |
InChI Key |
XGQLTKNFSZOXLH-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1N(C(=O)CC(S1)C(=O)NC2=CC(=CC=C2)Cl)CC |
solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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